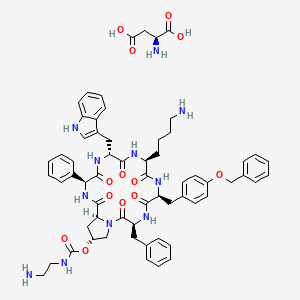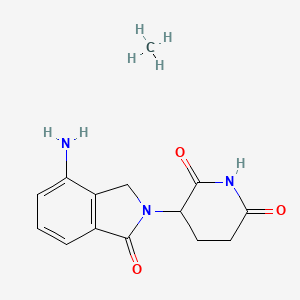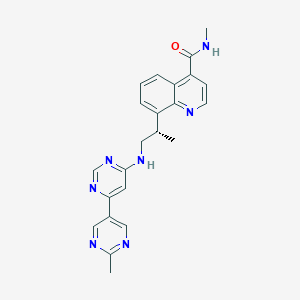
Atropine sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atropine sulfate hydrate is a muscarinic antagonist that is widely used in medicine. It is a naturally occurring tropane alkaloid that is found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium . This compound is commonly used in its sulfate salt form due to its increased solubility in water. It is known for its ability to block the action of acetylcholine at muscarinic receptors, making it useful in various therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps. One common method is the extraction of atropine from plant sources, followed by its conversion to the sulfate salt. The process typically includes:
Extraction: Atropine is extracted from plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like liquid-liquid extraction and chromatography.
Conversion to Sulfate Salt: The purified atropine is reacted with sulfuric acid to form atropine sulfate.
Industrial Production Methods: In industrial settings, atropine sulfate is often produced using continuous-flow synthesis. This method involves the use of a flow reactor where atropine is synthesized and purified in a continuous process. The advantages of this method include higher efficiency, better control over reaction conditions, and reduced production time .
化学反应分析
Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropic acid and tropine.
Hydrolysis: Atropine sulfate can be hydrolyzed to produce tropic acid and tropine.
Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Tropic acid and tropine.
Hydrolysis: Tropic acid and tropine.
Substitution: Products vary based on the nucleophile used.
科学研究应用
Atropine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Atropine is used to study the function of muscarinic receptors and the parasympathetic nervous system.
Medicine: It is used to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning.
Industry: Atropine sulfate is used in the production of pharmaceuticals and as a research tool in drug development
作用机制
Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as increased heart rate, reduced salivation, and pupil dilation. The primary molecular targets are the muscarinic acetylcholine receptors, which are found in various tissues throughout the body .
相似化合物的比较
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but with a more pronounced central nervous system effect.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent in its anticholinergic effects.
Ipratropium: A synthetic derivative of atropine used primarily as a bronchodilator
Uniqueness: Atropine sulfate hydrate is unique in its balance of peripheral and central anticholinergic effects, making it versatile for various medical applications. Its ability to be administered in multiple forms (intravenous, intramuscular, subcutaneous, and ophthalmic) also adds to its versatility .
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate |
InChI |
InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?; |
InChI 键 |
TVKVKSNZFCRXOH-ZZJGABIISA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)
![(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-23,24-dioxaheptacyclo[19.2.1.0(1),(1).0(3),(1).0,(1).0,(1)(2).0(1)(2),(1)]tetracosan-16-yl acetate](/img/structure/B10799957.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![sodium;hydride;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10799981.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799989.png)
![(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide;methane](/img/structure/B10799990.png)
![Sodium;hydride;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800006.png)
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800008.png)



